molecular formula C21H23N3O4S B12185903 3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole

3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Cat. No.: B12185903
M. Wt: 413.5 g/mol
InChI Key: LVNVTIJGMOKRTE-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of piperazine derivatives with methacrylic anhydride or benzoyl chloride under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like IR, NMR, and mass spectroscopy to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, benzoyl chloride, and methacrylic anhydride. Reaction conditions often involve refluxing in solvents like methanol or ethanol to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Methoxybenzenesulfonyl)piperazine-1-carbonyl]-1-methyl-1H-indole is unique due to its specific combination of the indole moiety with the piperazine and sulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(1-methylindol-3-yl)methanone

InChI

InChI=1S/C21H23N3O4S/c1-22-15-19(18-5-3-4-6-20(18)22)21(25)23-11-13-24(14-12-23)29(26,27)17-9-7-16(28-2)8-10-17/h3-10,15H,11-14H2,1-2H3

InChI Key

LVNVTIJGMOKRTE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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